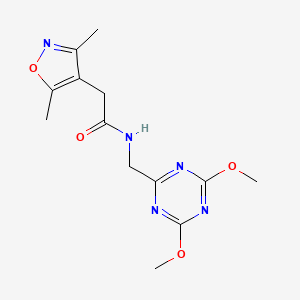

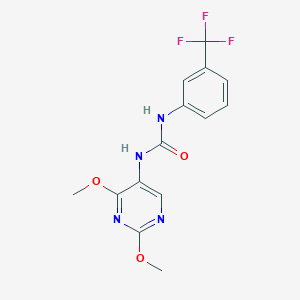

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide involves complex chemical reactions that yield triazine compounds. Such processes are characterized by the use of NMR, HRMS, and FT-IR spectroscopy for structural confirmation. X-ray diffraction and density functional theory (DFT) calculations further confirm these structures, highlighting the precision required in synthesizing these compounds (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of related triazine compounds is meticulously analyzed using single-crystal X-ray diffraction and DFT calculations. This analysis reveals the molecular electrostatic potential and frontier molecular orbitals, providing insights into the physicochemical properties of these compounds. The consistency between the DFT-optimized structures and the crystal structures underscores the compounds' stability and potential reactivity (Geng et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of compounds within this class, including this compound, is notable for their effective condensation with carboxylic acids and amines to yield amides and esters. Such reactions, facilitated by specific reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, demonstrate the compounds' versatility and utility in synthetic organic chemistry (Kunishima et al., 1999).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Triazine derivatives are known for their versatility in organic synthesis. For example, the condensing agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) facilitates the formation of amides and esters from carboxylic acids and amines or alcohols, demonstrating triazines' role in creating key chemical bonds under mild conditions (Kunishima et al., 1999). This process is practical for various chemical syntheses due to its simplicity and the easy removal of by-products.

Antimicrobial and Antitumor Activities

Compounds derived from triazines and isoxazoles have shown significant biological activities. For instance, new powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to potential pesticides, have been characterized, highlighting the role of triazine derivatives in developing new agrochemicals (Olszewska et al., 2011). Additionally, certain triazine derivatives have displayed moderate antiviral activity, suggesting their potential in medical research for developing novel antiviral drugs (Modzelewska-Banachiewicz & Kamińska, 2001).

Material Science and Catalysis

Triazine-based frameworks have been investigated for their structural properties and applications in material science, including gas adsorption and separation. A Zn(ii)-based metal-organic framework featuring a triazine derivative exhibited hydrothermal stability and selective gas adsorption capabilities, underscoring the potential of triazine derivatives in developing new materials for environmental and industrial applications (Zhang et al., 2015).

Environmental and Corrosion Inhibition

The effect of electron-donating functional groups on the corrosion inhibition of mild steel in hydrochloric acid was studied, demonstrating the potential of triazine derivatives as corrosion inhibitors, which is crucial for protecting industrial equipment and ensuring the longevity of metal structures (Singh et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds, which are crucial in the creation of peptides.

Mode of Action

The compound acts as a condensing agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is achieved through the removal of a water molecule during the reaction, leading to the formation of the desired amide bond.

Biochemical Pathways

The compound is involved in the peptide synthesis pathway, specifically in the formation of amide bonds . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.

Result of Action

The primary result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . These peptides can have various biological effects, depending on their specific sequences and structures.

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-7-9(8(2)22-18-7)5-11(19)14-6-10-15-12(20-3)17-13(16-10)21-4/h5-6H2,1-4H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMOHCQTNAWHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)